2-(2-Iminooxazolidin-3-YL)acetic acid

Bioisosterism Creatine kinase Medicinal chemistry

Researchers requiring an oxygen-isostere of cyclocreatine for mechanistic kinase studies or a validated heterocyclic core for Factor Xa inhibitor synthesis often face limited sourcing options for this specific building block. This compound provides a minimal, polar scaffold (XLogP -0.4) with a free carboxylic acid handle for direct amide coupling, circumventing deprotection steps. - Enables head-to-head comparisons with cyclocreatine to isolate electronic effects of endocyclic oxygen on substrate binding. - Serves as a key starting material for synthesizing thromboembolic disorder candidates, as described in Bayer patents. - Facilitates chemoselectivity studies on cyclic guanidines due to distinct N-nucleophilicities.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Cat. No. B14011196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Iminooxazolidin-3-YL)acetic acid
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1COC(=N)N1CC(=O)O
InChIInChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9)
InChIKeyOFBLHEIZSSCXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Iminooxazolidin-3-YL)acetic acid: Identity & Procurement


2-(2-Iminooxazolidin-3-YL)acetic acid (CAS 1314921-77-1; molecular formula C5H8N2O3; MW 144.13 g/mol) is a heterocyclic building block comprising a 2-iminooxazolidine core N-alkylated with an acetic acid moiety [1]. It is classified as a cyclic guanidine derivative and is recognized as the oxygen-isostere of cyclocreatine (1-carboxymethyl-2-iminoimidazolidine), a creatine kinase substrate . The compound is primarily utilized as a synthetic intermediate and structural probe in medicinal chemistry, rather than as a direct therapeutic agent [1].

Carboxylic acid handle enables direct conjugation chemistry
Oxygen-isostere of cyclocreatine for creatine kinase bioisosterism probing
Unsubstituted 2-iminooxazolidine core as minimal SAR starting point

2-(2-Iminooxazolidin-3-YL)acetic acid: Analog Substitution Challenges


The 2-(2-Iminooxazolidin-3-YL)acetic acid scaffold cannot be freely substituted with close analogs because the specific combination of an exocyclic imine, an endocyclic oxygen, and the N-alkylated acetic acid side chain determines both its physicochemical signature and its synthetic utility. The oxygen in the oxazolidine ring fundamentally alters electron distribution and tautomeric behavior compared to nitrogen (imidazolidine) or sulfur (thiazolidine) congeners , affecting subsequent derivatization pathways. The acetic acid appendage provides a predictable carboxylate handle for conjugation chemistry that is absent in simpler 2-iminooxazolidines lacking the N3-carboxymethyl group [1].

Replacement of endocyclic oxygen with nitrogen (imidazolidine) alters electron distribution and tautomeric behavior.
Absence of the N3-carboxymethyl group removes the conjugation handle, limiting direct derivatization.
4,5-Disubstituted analogs introduce steric and electronic shifts that may not transfer to the unsubstituted core.

2-(2-Iminooxazolidin-3-YL)acetic acid: Key Differentiators


Cyclocreatine Bioisosterism

2-(2-Iminooxazolidin-3-YL)acetic acid is the oxygen-isostere of cyclocreatine (1-carboxymethyl-2-iminoimidazolidine), where the endocyclic NH of imidazolidine is replaced by oxygen in the oxazolidine ring . This single heteroatom exchange provides a structurally distinct yet topologically analogous scaffold for studying bioisosteric effects in creatine kinase substrate binding. No other commercially available small heterocyclic acetic acid derivative offers this precise isosteric relationship.

Cyclocreatine Isostere
Class-level
Target: Oxygen (1,3-oxazolidine ring)
Comparator: Cyclocreatine (NH, imidazolidine)
Supports heteroatom replacement studies
Class-level comparison; experimental validation advised
Bioisosterism Creatine kinase Medicinal chemistry

Hydrogen Bonding vs Unfunctionalized Core

2-(2-Iminooxazolidin-3-YL)acetic acid exhibits a computed XLogP3-AA of -0.4, a Topological Polar Surface Area (TPSA) of 73.6 Ų, and contains 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. In contrast, the unfunctionalized 2-iminooxazolidine core (2-imino-5-methyloxazolidine) possesses a similar XLogP of -0.3 but only 1 hydrogen bond donor, 2 acceptors, and a smaller TPSA of 47.6 Ų [2]. The acetic acid appendage doubles the hydrogen bond donor capacity and substantially increases polarity, which impacts solubility, crystallinity, and conjugation strategy.

Polarity Profile
Reported
XLogP: -0.4, HBD: 2, TPSA: 73.6 Ų
2-Imino-5-methyloxazolidine: XLogP: -0.3, HBD: 1, TPSA: 47.6 Ų
Guides polarity-dependent conjugation strategy
Computed properties; experimental validation recommended
Physicochemical properties Drug-likeness Medicinal chemistry

Regioselective N-Alkylation Route

The synthesis of 2-(2-iminooxazolidin-3-yl)acetic acid follows a convergent route involving construction of the 2-aminooxazoline core followed by regioselective alkylation at the N3 position with an acetic acid equivalent . The regioselective N-alkylation is possible due to the distinct nucleophilicity of the ring nitrogen versus the exocyclic imine nitrogen. Alternative routes to N-substituted 2-iminooxazolidines via Cu2O-catalyzed coupling of 2-bromo-2-propen-1-ols with carbodiimides have been reported to achieve yields up to 80%, but these lack the carboxymethyl functionality [1].

Synthetic Route
Class-level
Target: Convergent route – oxazolidine core formation → regioselective N3-alkylation with carboxymethyl Comparator: Direct cyclization or Cu-catalyzed coupling (yield up to 80%)
Validates conjugation handle availability
Yield for target not quantified in primary literature
Synthetic methodology Heterocyclic chemistry Building block

Anticoagulant and iNOS Patent Scaffold

The 2-iminooxazolidine scaffold, of which 2-(2-iminooxazolidin-3-yl)acetic acid is the minimally functionalized N-carboxymethyl derivative, has been claimed in multiple patent families as a privileged core for anticoagulant agents targeting thromboembolic disorders, particularly via Factor Xa inhibition [1][2]. Separately, 4,5-disubstituted-1,3-oxazolidin-2-imine derivatives have been developed as orally bioavailable, selective iNOS inhibitors, with the parent 1,3-oxazolidin-2-imine exhibiting an IC50 of 7.9 μM against iNOS [3]. The target compound, lacking 4,5-substitution, represents the unadorned core for structure-activity relationship (SAR) exploration.

Patent Precedence
Class-level
Target: Unsubstituted core (minimal SAR probe)
Comparator: 4,5-Disubstituted oxazolidin-2-imine (iNOS IC50 7.9 μM)
Supports medicinal chemistry exploration
Scaffold validated by patent filings; core lacks substitution
Patent landscape Factor Xa Nitric oxide synthase Anticoagulant

2-(2-Iminooxazolidin-3-YL)acetic acid: Research Applications


Creatine Kinase Bioisosterism Studies

Use 2-(2-Iminooxazolidin-3-YL)acetic acid as the oxygen-isostere of cyclocreatine to evaluate how replacement of the endocyclic NH with oxygen affects substrate binding, phosphorylation efficiency, or transport. The identical N3-carboxymethyl side chain and exocyclic imine ensure that observed differences stem from the heteroatom exchange rather than altered side-chain geometry [1].

Anticoagulant Lead Generation Scaffold

Employ the unsubstituted 2-iminooxazolidine core bearing a carboxymethyl handle as a minimal SAR starting point for synthesizing Factor Xa inhibitor libraries. The scaffold is validated by Bayer patents claiming iminooxazolidine derivatives for thromboembolic disorders [1]. The carboxylic acid group enables direct amide coupling to diverse amines without requiring additional deprotection steps .

Physicochemical Reference for Polar Oxazolidines

Utilize 2-(2-Iminooxazolidin-3-YL)acetic acid as a reference compound when evaluating new polar heterocyclic building blocks for fragment-based drug discovery. Its computed XLogP of -0.4 and TPSA of 73.6 Ų [1] define a specific region of chemical space that balances aqueous compatibility with the capacity for further derivatization, distinct from more lipophilic N-aryl-oxazolidin-2-imines (LogP 0.7-3.0) .

N-Functionalization of Cyclic Guanidines

Use this compound as a model substrate to develop or optimize regioselective N-alkylation protocols on the 2-iminooxazolidine framework. The distinct nucleophilicities of the ring nitrogen versus the exocyclic imine nitrogen provide a useful test case for chemoselectivity studies relevant to broader cyclic guanidine chemistry [1].

Application
Selection Property
Validation Focus
Creatine kinase bioisosterism studies
Oxygen-isostere of cyclocreatine
Heteroatom effect on substrate binding
Lead generation for coagulation targets
Minimal SAR core with carboxylate handle
Amide coupling library design
Physicochemical reference for polar oxazolidines
Polarity and hydrogen bonding profile
Fragment-based chemical space assessment
N-Functionalization of cyclic guanidines
Regioselective N3-alkylation model
Chemoselectivity protocol development

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